4-ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as aminobenzenesulfonamides . The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.
Synthesis Analysis
The synthesis of thiazolo[4,5-g][1,3]benzothiazol-2-yl derivatives involves various synthetic pathways. One classical method involves the Jacobsen cyclization of thioamide . The reaction of 2-mercapto-benzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives . These were then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .Molecular Structure Analysis
The molecular structure of “4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is C18H15N3O2S2. The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis
Thiazolo[3,2-a]benzimidazoles have been known for more than seven decades . They have been synthesized through various synthetic strategies and have undergone various chemical transformations . The reaction of 2-mercapto-benzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives . These were then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .Physical and Chemical Properties Analysis
The molecular formula of “4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is C18H15N3O2S2. The average mass is 401.526 Da and the monoisotopic mass is 401.032623 Da .Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds with benzothiazole derivatives due to their potential biological activities. For instance, Abu‐Hashem et al. (2020) explored the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. This study highlights the diverse chemical modifications and biological applications possible with benzothiazole derivatives, suggesting that compounds like "4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide" could have similar multifaceted applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Antimicrobial Activities
Several studies have reported on the anticancer and antimicrobial activities of benzothiazole derivatives. For example, Tiwari et al. (2017) synthesized N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showing significant in vitro anticancer activity against various human cancer cell lines. This work underscores the potential of benzothiazole-based compounds in developing new anticancer therapies (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Fluorescence and Photophysical Properties
Compounds based on benzothiazole structures have been explored for their fluorescence properties, useful in creating fluorescent dyes and probes. Vellaiswamy and Ramaswamy (2017) studied Co(II) complexes of benzothiazole derivatives, focusing on their fluorescence properties and anticancer activity. These findings highlight the potential application of such compounds in biomedical imaging and as therapeutic agents (Vellaiswamy & Ramaswamy, 2017).
Corrosion Inhibition
Benzothiazole derivatives have also been evaluated for their role in corrosion inhibition, an essential property in materials science. Hu et al. (2016) synthesized benzothiazole derivatives that exhibited outstanding corrosion inhibition efficiency for steel, demonstrating the potential of such compounds in protecting metals against corrosion (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).
Properties
IUPAC Name |
4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-3-23-12-6-4-11(5-7-12)17(22)21-18-20-14-9-8-13-15(16(14)25-18)24-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCBRBUNCADFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.